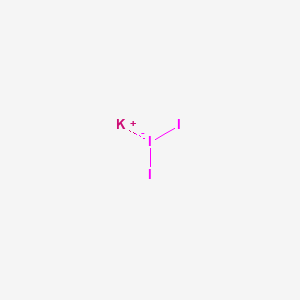
ヨウ化カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodine aqueous is an organic molecular entity.
科学的研究の応用
濡れた指紋の法科学的視覚化
ヨウ化カリウムは、法科学的調査における濡れた指紋の視覚化を向上させるために使用されてきました . この化合物は、現在使用されている小粒子試薬(SPR)法に代わるより環境に優しい方法を提供し、染色プロセスを迅速化するナノバイオテクノロジー経路で使用されています .
材料科学と超分子集合体
材料科学の分野では、ヨウ素のシステムからの動的除去を含むヨウ素時計は、時間制御された自律的散逸的自己組織化におけるその可能性について研究されています . ヨウ化カリウムは、特に三ヨウ化物イオンの形成において、これらのヨウ素時計において重要な役割を果たします .
ペロブスカイト太陽電池
ヨウ化カリウムは、ガス消光型ペロブスカイト太陽電池(PSC)のペロブスカイト前駆体溶液に、新規添加剤として導入されています . この添加剤エンジニアリングアプローチは、PSCの製造方法を改善する上で有望であることが示されています .
子宮頸部異形成の検出
ルゴール液は、子宮頸がんスクリーニングの手順であるコルポスコピーで使用されます . 子宮頸部に塗布すると、低グレード/高グレード扁平上皮内病変(LSIL/HSIL)の特定に役立ちます .
甲状腺中毒症の治療
経口摂取すると、ルゴール液は、甲状腺ホルモンの過剰によって引き起こされる甲状腺中毒症の治療に使用されます . 手術が実施されるまで、また放射性ヨウ素から甲状腺を保護するために使用されます
作用機序
Target of Action
Potassium triiodide, also known as Lugol’s iodine, primarily targets the thyroid gland . The thyroid gland actively absorbs iodine from the blood to produce and release thyroid hormones .
Mode of Action
Potassium triiodide works by inhibiting thyroid hormone synthesis and release . This results in a reduction of thyroid gland vascularity, firming of thyroid gland tissue, reduction of thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels .
Biochemical Pathways
Potassium triiodide affects the biochemical pathways involved in the synthesis and release of thyroid hormones . These hormones play a fundamental role in biology, acting upon gene transcription mechanisms to regulate the basal metabolic rate . T3, one of the thyroid hormones, acts on small intestine cells and adipocytes to increase carbohydrate absorption and fatty acid release, respectively .
Pharmacokinetics
It is known that the thyroid gland actively absorbs iodine from the blood to produce and release thyroid hormones . The regulation of these actions is controlled by another hormone, called thyroid-stimulating hormone (TSH), which is produced by the pituitary gland .
Result of Action
The result of potassium triiodide’s action is a decrease in the production and release of thyroid hormones . This leads to a reduction in thyroid gland vascularity, firming of thyroid gland tissue, reduction of thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels . These changes can help manage conditions such as hyperthyroidism and thyrotoxicosis .
Action Environment
The action of potassium triiodide can be influenced by environmental factors. For instance, in a radiation emergency, potassium iodide can block the thyroid from absorbing radioactive iodine, protecting it from damage and reducing the risk of thyroid cancer . It’s important to note that potassium iodide cannot protect against any other mechanisms of radiation poisoning, nor can it provide any degree of protection against dirty bombs that produce radionuclides other than those of iodine .
生化学分析
Biochemical Properties
Potassium triiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to expedite the visualization of wet fingerprints in forensic investigations . The addition of potassium triiodide as the mordant expedited the overall staining process .
Cellular Effects
Potassium triiodide has effects on various types of cells and cellular processes. For instance, it has been used in the treatment of thyroid storm, a severe form of hyperthyroidism . Early use of potassium triiodide was associated with reduced in-hospital mortality among patients hospitalized for thyroid storm with Graves’ disease .
Molecular Mechanism
Potassium triiodide exerts its effects at the molecular level through various mechanisms. The triiodide ion is linear and symmetrical, with the central iodine atom having three equatorial lone pairs, and the terminal iodine atoms are bonded axially in a linear fashion . This structure allows for unique interactions with biomolecules, including binding interactions and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of potassium triiodide can change over time in laboratory settings. For instance, in a study on the visualization of wet fingerprints, the quality of fingerprints from one-day immersed samples fared better compared to 15 days . This suggests that the effectiveness of potassium triiodide may decrease over time.
Metabolic Pathways
Potassium triiodide is involved in various metabolic pathways. For instance, it reacts with ascorbic acid, oxidizing it, and the triiodide is reduced to iodide anion . This reaction is part of the metabolic pathway for the conversion of ascorbic acid.
特性
CAS番号 |
12298-68-9 |
|---|---|
分子式 |
I3K |
分子量 |
419.8117 g/mol |
IUPAC名 |
potassium;molecular iodine;iodide |
InChI |
InChI=1S/I2.HI.K/c1-2;;/h;1H;/q;;+1/p-1 |
InChIキー |
XUEKKCJEQVGHQZ-UHFFFAOYSA-M |
SMILES |
[K+].I[I-]I |
正規SMILES |
[K+].[I-].II |
Key on ui other cas no. |
12298-68-9 7790-42-3 |
同義語 |
Lugol's iodine Lugol's solution potassium triiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















